molecular formula C22H20Br2O5 B11077211 methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11077211
M. Wt: 524.2 g/mol
InChI Key: ZGPGPKKNZBDETJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a chromane ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of bromine atoms into the precursor molecules.

    Acylation: Formation of the benzoyl group through acylation reactions.

    Cyclization: Formation of the chromane ring structure.

    Esterification: Introduction of the ester group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromane ring and ester groups can be targets for oxidation and reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate involves its interaction with specific molecular targets. The bromine atoms and chromane ring structure may allow it to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a single bromine atom and ester group.

    Methyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position.

    Methyl 4-iodobenzoate: Similar structure but with iodine instead of bromine.

Uniqueness

Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is unique due to its complex structure, which includes multiple bromine atoms and a chromane ring. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20Br2O5

Molecular Weight

524.2 g/mol

IUPAC Name

methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

InChI

InChI=1S/C22H20Br2O5/c1-11(2)17(20(25)12-4-6-13(23)7-5-12)18-15-10-14(24)8-9-16(15)29-22(27)19(18)21(26)28-3/h4-11,17-19H,1-3H3

InChI Key

ZGPGPKKNZBDETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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